2-(Benzylthio)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzylthio)-N-{pyridinylmethylidene}anilines, closely related to 2-(Benzylthio)aniline, involves the reaction of S-benzyl ortho-aminothiophenol with 4-pyridine carboxaldehyde. This process is characterized by the utilization of NMR, IR and Raman spectroscopy, and mass spectrometry for characterization. The detailed structural and vibrational analysis highlights the complexity and precision required in synthesizing such compounds (Acosta-Ramírez et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-(Benzylthio)aniline derivatives has been explored through various spectroscopic and computational methodologies. Studies have shown that the structural determination of these compounds can be accurately performed using density functional theory (DFT) calculations, which are in excellent agreement with experimental results from X-ray crystallography. This demonstrates the compound’s complex but well-defined molecular geometry (Acosta-Ramírez et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-(Benzylthio)aniline derivatives, such as the regioselective mercuration of benzylideneanilines, highlight the compound's reactive nature and the potential for further chemical modifications. These reactions often result in products with distinct properties, underlining the versatility of 2-(Benzylthio)aniline as a precursor for various chemical syntheses (Chattopadhyay & Sinha, 1994).
Physical Properties Analysis
The physical properties of 2-(Benzylthio)aniline and its derivatives are crucial for understanding their behavior in different environments. Spectroscopic studies provide insights into the vibrational modes and molecular interactions within the compound, offering valuable information on its stability, reactivity, and potential applications in material science (Acosta-Ramírez et al., 2013).
Chemical Properties Analysis
Analyzing the chemical properties of 2-(Benzylthio)aniline involves examining its reactivity, particularly in forming complexes and undergoing substitution reactions. Such studies reveal the compound's ability to participate in diverse chemical processes, making it a valuable entity in organic synthesis and catalysis. The interplay of its structural elements with chemical reactivity underscores the compound's multifaceted nature and its utility in advanced chemical research (Chattopadhyay & Sinha, 1994).
Scientific Research Applications
Vibrational Spectra and Structural Analysis
2-(Benzylthio)-N-{pyridinylmethylidene}aniline, a derivative of 2-(Benzylthio)aniline, has been studied for its structure and vibrational spectra. This compound was prepared and characterized using various spectroscopic methods including NMR, IR, Raman spectroscopy, and mass spectrometry. Computational methodologies, such as density functional theory (DFT) using functionals B3LYP and B3PW91 along with basis sets LanZ2DZ and 6-31++G(d,p), were employed for structural and vibrational analysis. The application of scaling factors for IR and Raman frequency predictions showed excellent agreement with experimental values, indicating the compound's potential in spectroscopy and material sciences (Acosta-Ramírez et al., 2013).
Optical Probe Development
A highly sensitive and selective optical probe, 2,5-bis[2-(benzylthio)aniline]-croconaine (BAC), was synthesized for the detection of Hg2+. This probe could effectively recognize Hg2+ in the presence of various competing cations, demonstrating its potential as a convenient, selective, and fast detection method for mercury ions. This research highlights the role of 2-(Benzylthio)aniline derivatives in developing optical probes for environmental and analytical chemistry applications (Xu et al., 2018).
Organic Synthesis and Chemical Reactions
2-(Benzylthio)aniline and its derivatives have been extensively studied in organic synthesis. For instance, substituted 2-aminobiphenyls were prepared from arylhydrazines and anilines via radical arylation reactions under oxidative conditions. This methodology demonstrated high regioselectivities and was applicable to phenols under basic conditions. Such studies provide insights into the chemical reactivity and potential applications of 2-(Benzylthio)aniline in synthesizing complex organic molecules (Jasch et al., 2012).
Material Science and Photostability
In material science, 2-(Benzylthio)aniline derivatives have been explored for their potential in creating new organic non-linear optical crystals. These derivatives, when modified, have shown high second-harmonic generation (SHG) activities, indicating their usefulness in developing advanced materials with significant optical properties (Tsunekawa et al., 1990).
Catalysis and Chemical Engineering
The role of 2-(Benzylthio)aniline derivatives in catalysis has been recognized in various studies. For example, a complex of 2-(methylthio)aniline with palladium(II) was found to be an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. This study underscores the significance of such compounds in green chemistry and sustainable catalytic processes (Rao et al., 2014).
Safety And Hazards
“2-(Benzylthio)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is also suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure .
properties
IUPAC Name |
2-benzylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLYJTSQMGIQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979294 | |
Record name | 2-(Benzylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832862 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzylthio)aniline | |
CAS RN |
6325-92-4 | |
Record name | 2-[(Phenylmethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6325-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzylthio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6325-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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